molecular formula C15H22BF2N3O2 B12987904 (E)-N'-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide

(E)-N'-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B12987904
M. Wt: 325.16 g/mol
InChI Key: IEYABOYVBLVFGY-UHFFFAOYSA-N
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Description

(E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound that features a pyridine ring substituted with a difluoromethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyridine ring: Starting from basic building blocks, the pyridine ring is constructed through cyclization reactions.

    Introduction of the difluoromethyl group: This can be achieved through halogenation and subsequent substitution reactions.

    Attachment of the dioxaborolane moiety: This step often involves borylation reactions using boronic acids or esters.

    Formation of the formimidamide group: This can be done through formylation and subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group or the pyridine ring.

    Reduction: Reduction reactions could target the formimidamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring or the dioxaborolane moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a primary amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

Biology

    Bioconjugation: The compound could be used to modify biomolecules for research purposes.

    Drug Development: Its structural features might be explored for potential pharmaceutical applications.

Medicine

    Diagnostic Tools: The compound could be used in the development of diagnostic agents.

    Therapeutics: Its biological activity could be investigated for therapeutic applications.

Industry

    Polymer Synthesis: The compound might be used in the synthesis of specialized polymers.

    Electronic Materials: Its properties could be useful in the development of electronic components.

Mechanism of Action

The mechanism of action of (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it could act as a catalyst or reactant, facilitating specific transformations.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide: can be compared with other pyridine derivatives, boronic acid derivatives, and formimidamide compounds.

Uniqueness

    Structural Features: The combination of a difluoromethyl group, a dioxaborolane moiety, and a formimidamide group in a single molecule is unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the presence of these functional groups.

Properties

Molecular Formula

C15H22BF2N3O2

Molecular Weight

325.16 g/mol

IUPAC Name

N'-[4-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C15H22BF2N3O2/c1-14(2)15(3,4)23-16(22-14)11-8-19-12(20-9-21(5)6)7-10(11)13(17)18/h7-9,13H,1-6H3

InChI Key

IEYABOYVBLVFGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)F)N=CN(C)C

Origin of Product

United States

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